molecular formula C12H12N2O B11947656 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one CAS No. 57646-86-3

2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one

Cat. No.: B11947656
CAS No.: 57646-86-3
M. Wt: 200.24 g/mol
InChI Key: PCZTWXRAMVQJJY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one is an organic compound with the molecular formula C12H12N2O It belongs to the class of pyrimidinones, which are heterocyclic compounds containing a pyrimidine ring fused to a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-3,5-diaminopyridine with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, followed by cyclization to form the desired pyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one can be compared with other pyrimidinone derivatives:

    2,6-Dimethylthieno[2,3-d]pyrimidin-4-one: Similar structure but with a thieno ring, which may alter its electronic properties and reactivity.

    5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-one: Contains additional methyl groups and a thieno ring, potentially affecting its biological activity.

    6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one: Another thieno derivative with different substitution patterns.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

57646-86-3

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2,4-dimethyl-5-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O/c1-8-11(10-6-4-3-5-7-10)12(15)14-9(2)13-8/h3-7H,1-2H3,(H,13,14,15)

InChI Key

PCZTWXRAMVQJJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)C2=CC=CC=C2

Origin of Product

United States

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